Cas no 920315-45-3 (Benzamide, N-(2-aminophenyl)-4-[(7-methoxy-1H-indazol-1-yl)methyl]-)

Benzamide, N-(2-aminophenyl)-4-[(7-methoxy-1H-indazol-1-yl)methyl]- structure
920315-45-3 structure
Product Name:Benzamide, N-(2-aminophenyl)-4-[(7-methoxy-1H-indazol-1-yl)methyl]-
CAS No:920315-45-3
MF:C22H20N4O2
MW:372.419804573059
CID:757549
PubChem ID:59341352
Update Time:2025-04-19

Benzamide, N-(2-aminophenyl)-4-[(7-methoxy-1H-indazol-1-yl)methyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N-(2-aminophenyl)-4-[(7-methoxy-1H-indazol-1-yl)methyl]-
    • N-(2-aminophenyl)-4-[(7-methoxyindazol-1-yl)methyl]benzamide
    • N-(2-Aminophenyl)-4-[(7-methoxy-1H-indazol-1-yl)methyl]benzamide
    • n-(2-aminophenyl)-4-((7-methoxy-1h-indazol-1-yl)methyl)benzamide
    • 920315-45-3
    • SCHEMBL3552394
    • DTXSID80731582
    • Inchi: 1S/C22H20N4O2/c1-28-20-8-4-5-17-13-24-26(21(17)20)14-15-9-11-16(12-10-15)22(27)25-19-7-3-2-6-18(19)23/h2-13H,14,23H2,1H3,(H,25,27)
    • InChI Key: JUGRSNCXZJACMV-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=CC2C=NN(CC3C=CC(C(NC4C=CC=CC=4N)=O)=CC=3)C=21

Computed Properties

  • Exact Mass: 372.15862589g/mol
  • Monoisotopic Mass: 372.15862589g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 523
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 82.2Ų

Benzamide, N-(2-aminophenyl)-4-[(7-methoxy-1H-indazol-1-yl)methyl]- Related Literature

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